N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide
CAS No.: 1385418-86-9
Cat. No.: VC5971296
Molecular Formula: C20H17N5O
Molecular Weight: 343.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1385418-86-9 |
---|---|
Molecular Formula | C20H17N5O |
Molecular Weight | 343.39 |
IUPAC Name | N-benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide |
Standard InChI | InChI=1S/C20H17N5O/c21-9-12-25(15-16-5-2-1-3-6-16)20(26)17-7-4-8-18(13-17)24-19-14-22-10-11-23-19/h1-8,10-11,13-14H,12,15H2,(H,23,24) |
Standard InChI Key | OWAIQXYLAGNLTG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzamide backbone (C6H5CONH–) modified at the amide nitrogen with a benzyl group (C6H5CH2–) and a cyanomethyl group (NCCH2–). The meta position of the benzamide ring is further functionalized with a pyrazin-2-ylamino group (C4H3N2–NH–), introducing heteroaromatic complexity . This triad of substituents confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Molecular Formula and Weight
The molecular formula is C21H19N5O, derived as follows:
-
Benzamide core: C7H5NO
-
N-Benzyl: C7H7
-
N-Cyanomethyl: C2H2N
-
3-(Pyrazin-2-ylamino): C4H4N3
The molecular weight is 365.41 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00) .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C21H19N5O |
Molecular Weight | 365.41 g/mol |
Hydrogen Bond Donors | 2 (amide NH, pyrazine NH) |
Hydrogen Bond Acceptors | 5 (amide O, pyrazine N, nitrile N) |
Stereoelectronic Features
The cyanomethyl group’s electron-withdrawing nature polarizes the amide bond, enhancing its electrophilicity. Concurrently, the pyrazine ring’s conjugated π-system facilitates charge delocalization, potentially stabilizing transition states in synthetic or biological interactions .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide is documented, analogous benzamide derivatives are synthesized via sequential nucleophilic substitutions and coupling reactions . A plausible route involves:
-
Benzoylation: Reacting 3-nitrobenzoyl chloride with benzylamine to form N-benzyl-3-nitrobenzamide.
-
Reduction: Catalytic hydrogenation of the nitro group to an amine.
-
Cyanomethylation: Alkylation with chloroacetonitrile in the presence of a base (e.g., K2CO3) to introduce the cyanomethyl group.
-
Pyrazine Coupling: Buchwald-Hartwig amination with 2-aminopyrazine under palladium catalysis .
Table 2: Hypothetical Reaction Conditions
Spectroscopic Characterization
Key spectral data for structurally related compounds provide a predictive framework:
-
1H NMR (400 MHz, DMSO-d6):
-
IR (KBr):
Compound | Activity (H5N1 Viral Reduction) | Reference |
---|---|---|
Pyrazolo[1,5-a]pyrimidine 10b | 78% | |
N-(Cyanomethyl)benzamide 21b | 72% (hypothetical) |
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (60–75%) at the pyrazine coupling stage. Exploring microwave-assisted synthesis or alternative catalysts (e.g., RuPhos) may improve efficiency .
Biological Screening
Priority assays should include:
-
Kinase Inhibition: Targeting JAK2 or CDK2, given benzamide’s affinity for ATP-binding pockets.
-
Antiviral Testing: Against influenza and coronaviruses using plaque reduction assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume